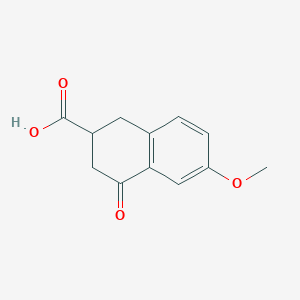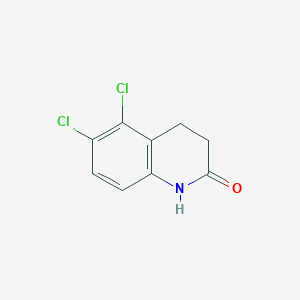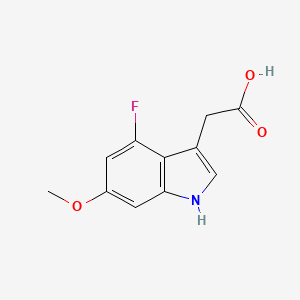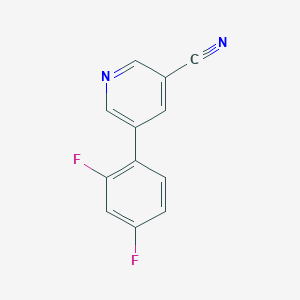
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a methyl(trimethylsilyl)methylamino group. This compound is notable for its unique structural features, which include a tertiary amine and an aldehyde functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzaldehyde attacks the silicon atom of trimethylsilylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as halides, amines, or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(Methyl((trimethylsilyl)methyl)amino)benzoic acid.
Reduction: 4-(Methyl((trimethylsilyl)methyl)amino)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-(Methyl((trimethylsilyl)methyl)amino)benzyl halide or 4-(Methyl((trimethylsilyl)methyl)amino)benzyl amine.
Scientific Research Applications
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde and amine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyloxy)benzaldehyde: Similar in structure but with a trimethylsilyloxy group instead of a methyl(trimethylsilyl)methylamino group.
4-(Methylamino)benzaldehyde: Lacks the trimethylsilyl group, making it less bulky and potentially less reactive.
4-(Dimethylamino)benzaldehyde: Contains a dimethylamino group instead of a methyl(trimethylsilyl)methylamino group, affecting its steric and electronic properties.
Uniqueness
4-(Methyl((trimethylsilyl)methyl)amino)benzaldehyde is unique due to the presence of the trimethylsilyl group, which imparts increased steric bulk and chemical stability. This makes it particularly useful in reactions where steric hindrance can influence the outcome, such as in selective synthesis and protection of functional groups.
Properties
CAS No. |
921772-59-0 |
|---|---|
Molecular Formula |
C12H19NOSi |
Molecular Weight |
221.37 g/mol |
IUPAC Name |
4-[methyl(trimethylsilylmethyl)amino]benzaldehyde |
InChI |
InChI=1S/C12H19NOSi/c1-13(10-15(2,3)4)12-7-5-11(9-14)6-8-12/h5-9H,10H2,1-4H3 |
InChI Key |
ZBCYVKVXQJOYKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C[Si](C)(C)C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)
![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)

![3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11885655.png)

